

comparing TiSe₂ and TiS₂ electronic and structural properties

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Compound of Interest

Compound Name: *Titanium selenide*

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A Comparative Analysis of Titanium Diselenide (TiSe₂) and Titanium Disulfide (TiS₂): Structural and Electronic Properties

This guide provides a detailed comparison of the structural and electronic properties of titanium diselenide (TiSe₂) and titanium disulfide (TiS₂), two prominent members of the Group IV transition metal dichalcogenide (TMDC) family. Both materials exhibit a layered structure, making them subjects of intense research for applications in electronics, energy storage, and condensed matter physics.

Structural Properties

Both TiSe₂ and TiS₂ predominantly crystallize in the 1T phase, which features a trigonal crystal structure. This structure consists of a layer of titanium atoms sandwiched between two layers of chalcogen (selenium or sulfur) atoms, forming a Se-Ti-Se or S-Ti-S sheet.^{[1][2]} These individual layers are held together by weak van der Waals forces, allowing them to be easily separated, or exfoliated, into two-dimensional forms.^{[1][2]}

The primary structural difference lies in the lattice parameters and bond lengths, which are larger for TiSe₂ due to the larger ionic radius of selenium compared to sulfur. A significant distinguishing feature of TiSe₂ is its transition to a commensurate 2x2x2 Charge Density Wave (CDW) state at a critical temperature of approximately 200 K.^{[3][4][5]} This transition involves a periodic distortion of the lattice and is a key aspect of its electronic behavior.^[3] In contrast, bulk TiS₂ does not exhibit a CDW instability.^[6]

Table 1: Comparison of Structural Properties

| Property | TiSe2 | TiS2 |
|---------------------------|--|------------------------|
| Crystal System | Trigonal[7] | Trigonal[8] |
| Space Group | P-3m1 (No. 164)[7][9] | P-3m1 (No. 164)[8][10] |
| Lattice Parameter (a) | ~3.54 Å[11] | ~3.41 Å[12] |
| Lattice Parameter (c) | ~6.00 Å | ~5.70 Å[12] |
| Ti-Chalcogen Bond Length | ~2.56 Å[9] | ~2.42 Å[8] |
| Charge Density Wave (CDW) | Yes, below ~200 K (2x2x2 superlattice)[1][3] | No[6] |

Electronic Properties

The electronic structures of TiSe2 and TiS2 show more pronounced differences. TiSe2 is widely regarded as a semimetal, characterized by a small overlap between the bottom of the Ti 3d conduction band and the top of the Se 4p valence band.[1][6] The formation of the CDW state below ~200 K significantly alters its electronic structure, opening up a band gap.[13] The driving mechanism of this CDW is a subject of ongoing research, with proposed theories including the band-type Jahn-Teller effect and exciton condensation.[3][14]

The electronic nature of TiS2 has been a topic of considerable debate. While some experimental results and calculations suggest it is a semimetal with a small indirect band overlap,[2][15] a growing body of evidence indicates that stoichiometric TiS2 is actually a semiconductor with a small indirect band gap of about 0.5 eV.[16][17][18] According to this view, the high electrical conductivity often observed in TiS2 samples arises from heavy self-doping due to an excess of titanium atoms, which act as donors.[17][19] Pressure-dependent Hall coefficient measurements support this extrinsic semiconductor picture, as the carrier concentration is independent of pressure, unlike what would be expected from a p-d band overlap.[20]

Table 2: Comparison of Electronic Properties

| Property | TiSe2 | TiS2 |
|----------------------------------|--|--|
| Electronic Type | Semimetal[1] | Debated: Semiconductor with heavy self-doping or Semimetal[2][16][20] |
| Band Structure | Small overlap between Se 4p valence band and Ti 3d conduction band.[6] | Small indirect band gap (~0.5 eV) between S 3p valence band and Ti 3d conduction band.[16][17] |
| Key Features | Undergoes a semimetal-to-insulator transition with the onset of the CDW phase.[13] | High conductivity is often attributed to intrinsic defects (e.g., Ti interstitials) rather than intrinsic semimetallicity.[17][19] |
| Dominant Orbitals at Fermi Level | Se 4p, Ti 3d[21] | S 3p, Ti 3d[15] |

Experimental Methodologies

The characterization of TiSe2 and TiS2 involves a suite of experimental techniques to probe their structural and electronic properties.

A. Structural Characterization: X-Ray Diffraction (XRD)

- **Objective:** To determine the crystal structure, lattice parameters, and phase purity of the material. In the case of TiSe2, temperature-dependent XRD is used to observe the superlattice peaks that emerge in the CDW phase.[5]
- **Methodology:** A monochromatic X-ray beam is directed at the sample (either powder or single crystal). The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ , contains peaks corresponding to specific crystallographic planes (Bragg's Law). Analysis of these peak positions and intensities allows for the determination of the crystal lattice and space group. For temperature-dependent studies, the sample is mounted on a stage with controlled heating and cooling capabilities.

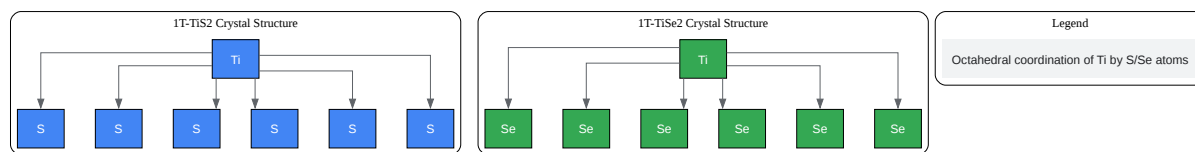
B. Electronic Structure Characterization: Angle-Resolved Photoemission Spectroscopy (ARPES)

- **Objective:** To directly map the electronic band structure (energy vs. momentum) of a material. This technique is crucial for determining whether a material is a metal, semimetal, or semiconductor and for visualizing the band gap or overlap.^[14]
- **Methodology:** The sample is held in an ultra-high vacuum chamber and illuminated with high-energy photons (typically UV or X-rays) from a synchrotron source. These photons excite electrons from the material via the photoelectric effect. The kinetic energy and emission angle of the ejected photoelectrons are measured by a hemispherical electron analyzer. By conserving energy and momentum, the binding energy and momentum of the electron within the crystal can be reconstructed, providing a direct image of the occupied electronic bands.

C. Electronic Transport Measurements: Resistivity and Hall Effect

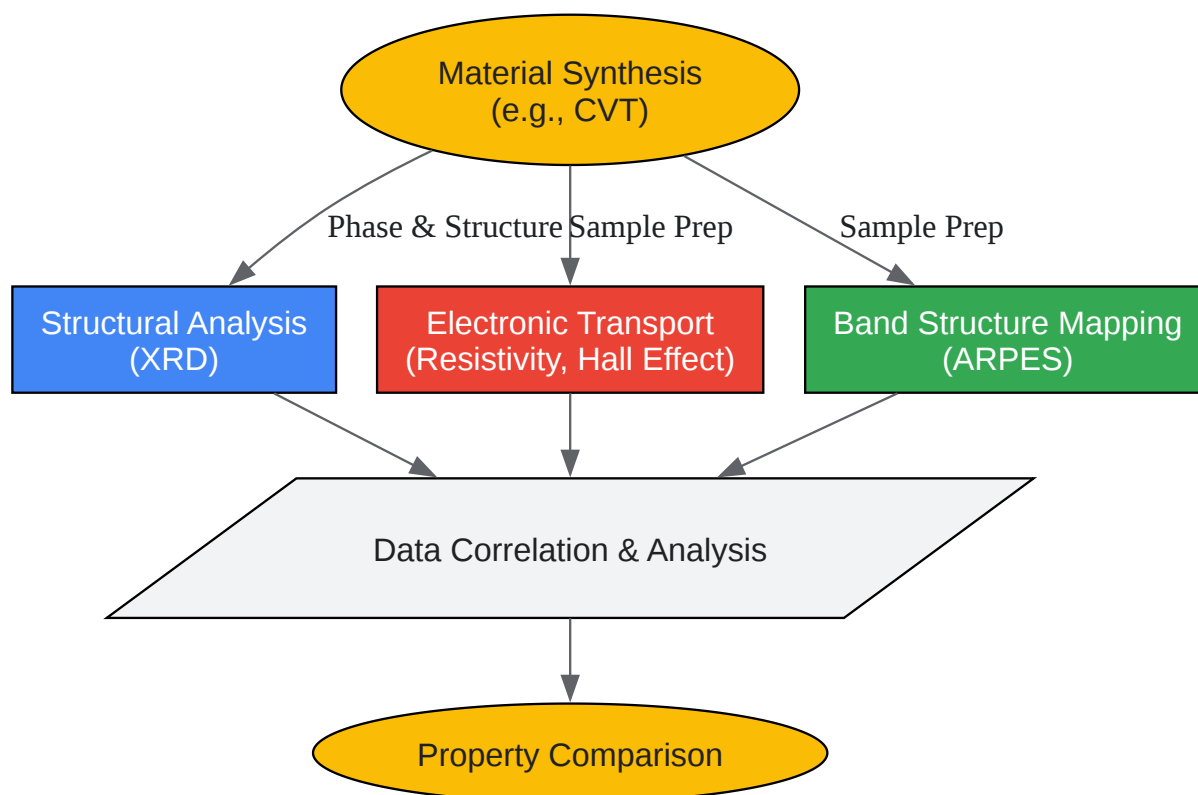
- **Objective:** To measure fundamental electronic properties like electrical resistivity, carrier concentration, and carrier mobility. These measurements provide insights into the metallic or semiconducting nature of the material.
- **Methodology:**
 - **Resistivity:** A four-probe measurement is typically used to eliminate contact resistance. A known current is passed through two outer probes, and the voltage drop is measured across two inner probes. The resistivity is then calculated based on the sample's geometry. Temperature-dependent resistivity measurements are critical for observing phase transitions, such as the CDW in TiSe₂.
 - **Hall Effect:** The sample is placed in a magnetic field perpendicular to the direction of current flow. The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample and creating a transverse (Hall) voltage. The magnitude and sign of this Hall voltage are used to determine the carrier concentration and the type of dominant charge carrier (electron or hole), respectively.

Visualizations



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Caption: Octahedral coordination in 1T-TiS₂ and 1T-TiSe₂.



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Caption: Experimental workflow for material characterization.

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